molecular formula C11H13NO2 B1583230 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 22246-83-9

8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No. B1583230
CAS RN: 22246-83-9
M. Wt: 191.23 g/mol
InChI Key: BKZDEMMOMTUSPL-UHFFFAOYSA-N
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Patent
US04322439

Procedure details

4 g of sodium azide are added portionwise to 8.3 g of 7-methoxy-1-tetralone in 36 ml of acetic acid. Then 17 ml of concentrated sulphuric acid are added dropwise, without a rise in temperature over 40°; the solution is poured onto ice and neutralised with 2 N sodium hydroxide solution. The separating bulk of crystals is removed and recrystallised from ethyl acetate. One obtains 6.4 g of 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (m.p. 137°-138°).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N-:1]=[N+]=[N-].[Na+].[CH3:5][O:6][C:7]1[CH:16]=[C:15]2[C:10]([CH2:11][CH2:12][CH2:13][C:14]2=[O:17])=[CH:9][CH:8]=1.S(=O)(=O)(O)O.[OH-].[Na+]>C(O)(=O)C>[CH3:5][O:6][C:7]1[CH:8]=[CH:9][C:10]2[CH2:11][CH2:12][CH2:13][C:14](=[O:17])[NH:1][C:15]=2[CH:16]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
8.3 g
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The separating bulk of crystals is removed
CUSTOM
Type
CUSTOM
Details
recrystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(CCCC(N2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.